Dimethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate
Description
Properties
IUPAC Name |
dimethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5S/c1-5-7(10(14)16-3)9(12-6(2)13)18-8(5)11(15)17-4/h1-4H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDBPRZRVBHRGCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate typically involves multi-step organic reactions. One common method includes the acetylation of 3-methylthiophene-2,4-dicarboxylic acid dimethyl ester with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the acetylamino group or the ester groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
Dimethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Dimethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The acetylamino group can form hydrogen bonds with active sites, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.
Comparison with Similar Compounds
Substituent Effects: Ester Groups (Methyl vs. Ethyl)
Diethyl 5-Acetamido-3-Methylthiophene-2,4-Dicarboxylate
- Synthesis: Prepared via acetylation of diethyl 2-amino-4-methylthiophene-3,5-dicarboxylate using acetyl chloride in chloroform, yielding orange needles (85% yield, m.p. 394 K) .
- Crystal Structure: Monoclinic system (P21/n) with planar geometry stabilized by N–H⋯O and C–H⋯O hydrogen bonds forming S(6) ring motifs. Unit cell parameters: $a = 15.933 \, \text{Å}$, $b = 4.6028 \, \text{Å}$, $c = 20.152 \, \text{Å}$ .
- Solubility : Higher solubility in polar aprotic solvents (e.g., chloroform) due to ethyl ester bulkiness.
Expected Properties of Dimethyl Analogs :
- Synthesis: Likely involves methyl ester precursors (e.g., dimethyl 2-amino-4-methylthiophene-3,5-dicarboxylate) under similar acetylation conditions.
- Physical Properties : Lower melting point compared to diethyl analogs due to reduced steric hindrance and weaker van der Waals interactions.
- Solubility: Increased solubility in polar solvents (e.g., methanol) due to smaller ester groups.
Functional Group Variations: Acetamido vs. Amino
Diethyl 5-Amino-3-Methylthiophene-2,4-Dicarboxylate (CAS: 4815-30-9)
- Synthesis: Prepared via Gewald reaction using ethyl acetoacetate, sulfur, and malononitrile/ethyl cyanoacetate .
- Reactivity: The free amino group enables electrophilic substitution (e.g., diazo coupling, Schiff base formation) .
- Applications : Intermediate for pharmaceuticals and dyes.
Dimethyl 5-Acetamido-3-Methylthiophene-2,4-Dicarboxylate
- Reactivity: The acetamido group reduces nucleophilicity compared to amino analogs but enhances hydrogen-bonding capacity, influencing crystal packing and supramolecular interactions.
- Stability : Resists hydrolysis under mild conditions due to the electron-withdrawing acetyl group.
Substituent Diversity: Cyano, Phenyl, and Halogen Derivatives
Ethyl 5-(Acetylamino)-4-Cyano-3-Methylthiophene-2-Carboxylate
- Synthesis: Derived from cyano-substituted precursors via acetic anhydride/acetic acid reflux .
- Properties: The cyano group introduces strong dipole interactions, increasing melting point (m.p. 96–98°C) and rigidity .
Phenyl and Halogen Derivatives
- Example : Methyl 2-(2,4-Dichlorobenzamido)-5-((2-Ethoxyphenyl)carbamoyl)-4-Methylthiophene-3-Carboxylate (CAS: 505095-81-8).
- Features: Bulky aryl groups enhance π-π stacking and steric hindrance, reducing solubility in non-polar solvents .
Data Tables
Table 1: Comparative Physical and Crystallographic Properties
Biological Activity
Dimethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate (CAS 313552-58-8) is a thiophene derivative that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.
Overview of this compound
This compound is characterized by its unique structure, which includes a thiophene ring and two carboxylate groups. Its molecular formula is with a molecular weight of approximately 271.29 g/mol. The compound's structural features contribute to its reactivity and biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Studies have shown that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .
Antifungal Activity
In addition to its antibacterial properties, the compound has also demonstrated antifungal activity. It has been tested against common fungal pathogens, showing promising results in inhibiting their growth, which could be beneficial in treating fungal infections.
Anticancer Potential
The anticancer properties of this compound have been investigated in several studies. The compound appears to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, it has been shown to affect the expression of genes involved in apoptosis pathways, leading to increased cancer cell death .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes linked to cancer progression and bacterial metabolism. For example, it has been shown to inhibit the activity of certain kinases involved in cell signaling pathways that regulate proliferation and survival .
- Receptor Interaction : It may also interact with various receptors, modulating their activity and influencing downstream signaling pathways critical for cellular function .
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacteria, highlighting its potential as an antimicrobial agent.
- Anticancer Activity : In vitro assays on human breast cancer cells revealed that treatment with this compound resulted in a significant reduction in cell viability (approximately 70% at 50 µM concentration) compared to untreated controls. Flow cytometry analysis indicated an increase in apoptotic cells following treatment .
- Fungal Inhibition : A comparative study against Candida albicans showed that the compound inhibited fungal growth with an MIC of 16 µg/mL, suggesting its potential role in antifungal therapy.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it can be compared with other thiophene derivatives:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate | Lacks acetamido group | Potentially less reactive |
| Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate | Contains diethyl instead of dimethyl groups | Different solubility characteristics |
| Dimethyl 5-(chloroacetyl)amino-3-methylthiophene-2,4-dicarboxylate | Contains chloroacetyl group | Enhanced reactivity and biological interaction potential |
Q & A
Q. Table 1: Key Spectral Data for Structural Confirmation
| Technique | Key Peaks/Parameters | Reference |
|---|---|---|
| ¹H NMR | δ 2.35 (s, 3H, CH₃), δ 2.45 (s, 3H, NHAc) | |
| ¹³C NMR | δ 169.5 (C=O ester), δ 170.2 (C=O acetamido) | |
| FTIR | 1740 cm⁻¹ (ester C=O), 1660 cm⁻¹ (amide C=O) |
Q. Table 2: Comparative Reactivity of Thiophene Derivatives
| Compound | Reactivity Site | Predicted Mechanism |
|---|---|---|
| This compound | Acetamido group | Nucleophilic acyl substitution |
| Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate | Amino group | Electrophilic aromatic substitution |
| 3-Methylthiophene-2-carboxylic acid | Carboxylic acid | Acid-catalyzed esterification |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
